N-(2,6-dimethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine core attached to a phenyl ring and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the condensation of o-phenylenediamine with a suitable ketone, such as benzophenone, under acidic conditions to form the benzodiazepine core.
Introduction of the Phenyl Ring:
Attachment of the Acetamide Group: The final step involves the attachment of the acetamide group through an amidation reaction, using an appropriate amine and acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the overall efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of benzodiazepine derivatives.
Biology: Investigated for its potential effects on neurotransmitter systems and its interactions with various receptors in the brain.
Medicine: Explored for its potential therapeutic effects in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide involves its interaction with specific receptors in the central nervous system, particularly the gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming and sedative effect. This mechanism is similar to that of other benzodiazepines, which are known to modulate GABAergic neurotransmission.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can be compared with other benzodiazepine derivatives, such as:
Diazepam: Commonly used for its anxiolytic and sedative effects.
Lorazepam: Known for its potency and rapid onset of action.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
What sets this compound apart is its unique structural features, which may confer distinct pharmacological properties and potential therapeutic applications. Its specific substitution pattern and functional groups may result in different binding affinities and interactions with various receptors compared to other benzodiazepines.
Properties
Molecular Formula |
C25H23N3O2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
InChI |
InChI=1S/C25H23N3O2/c1-17-9-8-10-18(2)25(17)27-23(29)16-28-22-14-7-6-13-20(22)26-21(15-24(28)30)19-11-4-3-5-12-19/h3-14H,15-16H2,1-2H3,(H,27,29) |
InChI Key |
KDDADAIFYFKOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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